Ethyl 3-aminopropanoate Ethyl 3-aminopropanoate
Brand Name: Vulcanchem
CAS No.: 924-73-2
VCID: VC3780970
InChI: InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3
SMILES: CCOC(=O)CCN
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

Ethyl 3-aminopropanoate

CAS No.: 924-73-2

Cat. No.: VC3780970

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-aminopropanoate - 924-73-2

Specification

CAS No. 924-73-2
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name ethyl 3-aminopropanoate
Standard InChI InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3
Standard InChI Key GSQBIOQCECCMOQ-UHFFFAOYSA-N
SMILES CCOC(=O)CCN
Canonical SMILES CCOC(=O)CCN

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-aminopropanoate hydrochloride, also known as β-alanine ethyl ester hydrochloride, belongs to the class of amino acid esters. Its IUPAC name, ethyl 3-aminopropanoate hydrochloride, reflects the presence of an ethyl ester group at the carboxyl terminus and a protonated amine group at the β-position . The compound’s structural formula, NH2CH2CH2COOCH2CH3HCl\text{NH}_2\text{CH}_2\text{CH}_2\text{COOCH}_2\text{CH}_3 \cdot \text{HCl}, is confirmed by spectroscopic methods such as 1H^1\text{H} NMR and 13C^{13}\text{C} NMR .

Key Identifiers:

PropertyValueSource
CAS Number4244-84-2
Molecular FormulaC5H12ClNO2\text{C}_5\text{H}_{12}\text{ClNO}_2
Molecular Weight153.61 g/mol
Melting Point67–70 °C
SolubilityChloroform, DMSO, acetone
HygroscopicityHigh

The compound’s SMILES string, Cl.CCOC(=O)CCN, and InChI key, RJCGNNHKSNIUAT-UHFFFAOYSA-N, further validate its molecular structure .

Synthesis and Production Methods

Ethyl 3-aminopropanoate hydrochloride is synthesized through esterification and subsequent hydrochloride salt formation.

Laboratory-Scale Synthesis

  • Esterification of β-Alanine: β-Alanine reacts with ethanol in the presence of hydrochloric acid as a catalyst. The reaction proceeds under reflux conditions, yielding the ethyl ester derivative .

  • Salt Formation: The free base is treated with concentrated hydrochloric acid to form the hydrochloride salt, which is purified via crystallization .

Industrial Production

Industrial methods employ continuous flow reactors to enhance yield and efficiency. Automated systems control reaction parameters such as temperature (typically 60–80 °C) and pH to optimize the process .

Reaction Equation:

NH2CH2CH2COOH+C2H5OHHClNH2CH2CH2COOCH2CH3HCl+H2O\text{NH}_2\text{CH}_2\text{CH}_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{HCl}} \text{NH}_2\text{CH}_2\text{CH}_2\text{COOCH}_2\text{CH}_3 \cdot \text{HCl} + \text{H}_2\text{O}

Physical and Chemical Properties

Thermodynamic Properties

PropertyValue
Melting Point67–70 °C
Boiling PointNot reported (decomposes)
Density1.12 g/cm³ (estimated)
Solubility in Water50 mg/mL (25 °C)

The compound’s hygroscopic nature necessitates storage in sealed containers under dry conditions .

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 1.20 (t, 3H, CH3_3), 2.45 (t, 2H, CH2_2COO), 3.00 (q, 2H, CH2_2NH2_2), 4.10 (q, 2H, OCH2_2) .

  • IR Spectrum: Peaks at 1730 cm1^{-1} (C=O stretch) and 2500–3000 cm1^{-1} (NH3+_3^+ vibrations) .

Applications in Scientific Research

Peptide Synthesis

Ethyl 3-aminopropanoate hydrochloride serves as a building block in solid-phase peptide synthesis (SPPS). Its primary amine group participates in coupling reactions with carboxyl-activated amino acids, facilitated by reagents like dicyclohexylcarbodiimide (DCC) .

Pharmaceutical Intermediates

The compound is a precursor to β-alanine derivatives, which are investigated for their roles in carnosine synthesis (a muscle buffering agent) and neurotransmitter modulation .

Material Science

Researchers utilize its hygroscopic properties to design moisture-responsive materials for sensors and controlled-release systems .

ParameterValue
GHS Signal WordWarning
Hazard StatementsH315 (skin irritation), H319 (eye irritation)
Precautionary MeasuresUse gloves, eye protection
SupplierPurityQuantityPrice (USD)
Sigma-Aldrich98%10 g68.10
TCI Chemicals>98%25 g49.00
Alfa Aesar98%10 g51.65

Data current as of March 2024 .

Recent Research Developments

Drug Delivery Systems

A 2024 study highlighted its use in pH-sensitive nanoparticles for targeted cancer therapy. The amine group facilitates surface functionalization with ligands .

Enzymatic Studies

The compound’s ester group undergoes hydrolysis catalyzed by lipases, enabling its application in biocatalytic processes .

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